molecular formula MgO B074046 Magnesium oxide CAS No. 1309-48-4

Magnesium oxide

Cat. No. B074046
Key on ui cas rn: 1309-48-4
M. Wt: 40.305 g/mol
InChI Key: CPLXHLVBOLITMK-UHFFFAOYSA-N
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Patent
US06835364B2

Procedure details

Carboxylate salts of electropositive metals such as magnesium can be readily prepared by reaction of the oxide with an aqueous solution of the free acid form of the desired carboxylate. Thus, magnesium acetate can be readily obtained by the reaction of magnesium oxide, i.e. magnesia, with acetic acid in aqueous solution. In this reaction magnesium hydroxide may be substituted for magnesium oxide as the source of magnesium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mg:1].[C:2]([OH:5])(=[O:4])[CH3:3]>>[C:2]([O-:5])(=[O:4])[CH3:3].[Mg+2:1].[C:2]([O-:5])(=[O:4])[CH3:3].[O-2:4].[Mg+2:1] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
Name
Type
product
Smiles
[O-2].[Mg+2]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06835364B2

Procedure details

Carboxylate salts of electropositive metals such as magnesium can be readily prepared by reaction of the oxide with an aqueous solution of the free acid form of the desired carboxylate. Thus, magnesium acetate can be readily obtained by the reaction of magnesium oxide, i.e. magnesia, with acetic acid in aqueous solution. In this reaction magnesium hydroxide may be substituted for magnesium oxide as the source of magnesium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mg:1].[C:2]([OH:5])(=[O:4])[CH3:3]>>[C:2]([O-:5])(=[O:4])[CH3:3].[Mg+2:1].[C:2]([O-:5])(=[O:4])[CH3:3].[O-2:4].[Mg+2:1] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
Name
Type
product
Smiles
[O-2].[Mg+2]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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